Cas no 1955541-15-7 (tert-butyl N-{5-azaspiro2.4heptan-7-yl}carbamate hydrochloride)

Tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride is a protected amine derivative with a spirocyclic structure, offering utility as an intermediate in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled functionalization. Its spirocyclic framework introduces conformational rigidity, which can be advantageous in designing bioactive molecules with enhanced selectivity or metabolic stability. The hydrochloride salt form improves handling and solubility in polar solvents. This compound is particularly valuable in peptidomimetics and heterocyclic chemistry, where its unique scaffold can contribute to the exploration of novel pharmacophores.
tert-butyl N-{5-azaspiro2.4heptan-7-yl}carbamate hydrochloride structure
1955541-15-7 structure
Product name:tert-butyl N-{5-azaspiro2.4heptan-7-yl}carbamate hydrochloride
CAS No:1955541-15-7
MF:C11H21ClN2O2
Molecular Weight:248.749642133713
MDL:MFCD29991286
CID:4779141
PubChem ID:122360056

tert-butyl N-{5-azaspiro2.4heptan-7-yl}carbamate hydrochloride 化学的及び物理的性質

名前と識別子

    • (5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride
    • SB34843
    • (5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride
    • (5-azaspiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride
    • tert-butyl N-{5-azaspiro2.4heptan-7-yl}carbamate hydrochloride
    • MDL: MFCD29991286
    • インチ: 1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H
    • InChIKey: JXMNOIJYTIEXLZ-UHFFFAOYSA-N
    • SMILES: Cl.O(C(C)(C)C)C(NC1CNCC21CC2)=O

計算された属性

  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 266
  • トポロジー分子極性表面積: 50.4

tert-butyl N-{5-azaspiro2.4heptan-7-yl}carbamate hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB538295-500 mg
(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride; .
1955541-15-7
500MG
€397.70 2022-07-29
Enamine
EN300-255874-0.25g
tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride
1955541-15-7 95%
0.25g
$144.0 2024-06-19
Enamine
EN300-255874-5g
tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride
1955541-15-7
5g
$870.0 2023-09-14
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0506S-250mg
(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride
1955541-15-7 97%
250mg
1272.06CNY 2021-05-08
Enamine
EN300-255874-10.0g
tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride
1955541-15-7 95%
10.0g
$1380.0 2024-06-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0506S-5g
(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride
1955541-15-7 97%
5g
9498.07CNY 2021-05-08
Enamine
EN300-255874-0.05g
tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride
1955541-15-7 95%
0.05g
$67.0 2024-06-19
Enamine
EN300-255874-0.1g
tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride
1955541-15-7 95%
0.1g
$101.0 2024-06-19
Enamine
EN300-255874-5.0g
tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride
1955541-15-7 95%
5.0g
$870.0 2024-06-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0506S-50mg
(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride
1955541-15-7 97%
50mg
¥961.83 2025-01-21

tert-butyl N-{5-azaspiro2.4heptan-7-yl}carbamate hydrochloride 関連文献

tert-butyl N-{5-azaspiro2.4heptan-7-yl}carbamate hydrochlorideに関する追加情報

Tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate Hydrochloride (CAS No. 1955541-15-7)

Tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride (CAS No. 1955541-15-7) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as tert-butyl 7-(aminosulfonyl)-5-azaspiro[2.4]heptane-1-carboxylate hydrochloride, is characterized by its unique spirocyclic structure and the presence of a tert-butyl carbamate group, which imparts stability and reactivity to the molecule.

The chemical structure of tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride is particularly intriguing due to its potential for modulating various biological targets. The spirocyclic framework provides a rigid scaffold that can be functionalized to enhance binding affinity and selectivity for specific receptors or enzymes. This makes it an attractive candidate for drug discovery and development.

Recent studies have highlighted the therapeutic potential of tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride in several areas of medicine. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity against certain types of cancer cells, particularly those resistant to conventional chemotherapy. The mechanism of action involves the inhibition of key signaling pathways that are crucial for tumor growth and survival.

In addition to its anticancer properties, tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride has been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that it can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride have also been extensively studied. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its therapeutic efficacy and safety. The compound's high oral bioavailability and low toxicity further enhance its potential as a drug candidate.

In the context of drug development, the synthesis and optimization of tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride have been a focus of numerous studies. Various synthetic routes have been explored to improve yield and purity, with some methods achieving high efficiency and scalability. These advancements in synthetic chemistry have paved the way for large-scale production and clinical trials.

Clinical trials involving tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride are currently underway to evaluate its safety and efficacy in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for further clinical evaluation and potential market approval.

The future prospects for tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride are highly promising. Ongoing research aims to explore its potential in combination therapy with other drugs to enhance treatment outcomes and address drug resistance issues. Additionally, efforts are being made to develop novel derivatives with improved pharmacological properties.

In conclusion, tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride (CAS No. 1955541-15-7) is a promising compound with a wide range of therapeutic applications. Its unique chemical structure, favorable pharmacokinetic properties, and demonstrated biological activity make it an exciting candidate for further research and development in the pharmaceutical industry.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1955541-15-7)tert-butyl N-{5-azaspiro2.4heptan-7-yl}carbamate hydrochloride
A1029959
Purity:99%
はかる:1g
Price ($):256.0